molecular formula C22H22F3N3OS2 B2605390 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1223829-28-4

2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2605390
M. Wt: 465.55
InChI Key: HDCBHFDVNCACPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H22F3N3OS2 and its molecular weight is 465.55. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities

Compounds with diazaspiro undecane rings and related structures have been explored for their potential pharmacological activities. For instance, diazaspiro derivatives have shown promise in the treatment of chemokine-mediated diseases, including respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their action as CCR8 antagonists (Norman, 2007). Additionally, certain acetamides and arylureas derived from similar structures have exhibited anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Mazzone et al., 1987).

Catalytic Syntheses

The efficiency of synthesizing nitrogen-containing spiro heterocycles through catalyst-free methods demonstrates the chemical versatility of these structures. They can be synthesized via double Michael addition reactions, providing a pathway to a variety of heterocyclic compounds with potential biological activities (Aggarwal et al., 2014).

Biological and Antimicrobial Applications

Spiro compounds and derivatives bearing sulfonamide moieties have been studied for their antimicrobial properties, showing efficacy against various microbial strains. This highlights the potential of such structures in developing new antimicrobial agents (Darwish et al., 2014).

Material Science and Photophysical Applications

The unique properties of diazaspiro compounds, such as solvatochromic behaviors and photophysical characteristics, make them candidates for material science applications, including as components in photovoltaic cells or as sensors (Aggarwal & Khurana, 2015).

properties

IUPAC Name

2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3OS2/c23-22(24,25)15-8-3-4-9-16(15)26-18(29)14-31-20-19(17-10-7-13-30-17)27-21(28-20)11-5-1-2-6-12-21/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCBHFDVNCACPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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